molecular formula C7H14ClF3N2 B13867807 [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride

[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride

Katalognummer: B13867807
Molekulargewicht: 218.65 g/mol
InChI-Schlüssel: MCAKJRXYRFNSAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of 2-(Trifluoromethyl)cyclohexanone with hydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with molecular targets through radical intermediates. The trifluoromethyl group plays a crucial role in enhancing the reactivity and stability of these intermediates, leading to efficient chemical transformations. The pathways involved include radical generation and subsequent reactions with various substrates .

Vergleich Mit ähnlichen Verbindungen

[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

These compounds share the trifluoromethyl group, which contributes to their pharmacological activities and stability.

Eigenschaften

Molekularformel

C7H14ClF3N2

Molekulargewicht

218.65 g/mol

IUPAC-Name

[2-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h5-6,12H,1-4,11H2;1H

InChI-Schlüssel

MCAKJRXYRFNSAP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)C(F)(F)F)NN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.